2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride
Overview
Description
2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO2S2 and a molecular weight of 289.81 g/mol . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a benzothiazole ring substituted with a tert-butyl group and a sulfonyl chloride group, making it a versatile reagent in organic synthesis.
Preparation Methods
The synthesis of 2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride typically involves the reaction of 2-tert-butyl-1,3-benzothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{2-tert-butyl-1,3-benzothiazole} + \text{ClSO}_3\text{H} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The reaction is typically conducted at low temperatures to prevent decomposition and side reactions .
Chemical Reactions Analysis
2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functionalized derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium complexes. Major products formed from these reactions depend on the specific nucleophile or coupling partner used .
Scientific Research Applications
2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for labeling and detection purposes.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers, where its reactivity and functional groups are exploited for various applications
Mechanism of Action
The mechanism of action of 2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity .
Comparison with Similar Compounds
Similar compounds to 2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride include other benzothiazole derivatives with different substituents on the benzothiazole ring. Some examples are:
1,3-Benzothiazole-6-sulfonyl chloride: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Methyl-1,3-benzothiazole-6-sulfonyl chloride: Contains a methyl group instead of a tert-butyl group, which affects its reactivity and steric properties.
2-Phenyl-1,3-benzothiazole-6-sulfonyl chloride: Has a phenyl group, which can influence its electronic properties and reactivity in different ways.
The uniqueness of this compound lies in its combination of steric hindrance from the tert-butyl group and the reactivity of the sulfonyl chloride group, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S2/c1-11(2,3)10-13-8-5-4-7(17(12,14)15)6-9(8)16-10/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHLTLJQSWFYPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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